molecular formula C4H7BrO B13477926 3-Bromobut-3-en-2-ol

3-Bromobut-3-en-2-ol

Cat. No.: B13477926
M. Wt: 151.00 g/mol
InChI Key: UMCYSPFKWHNRET-UHFFFAOYSA-N
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Description

3-Bromobut-3-en-2-ol (IUPAC name: 3-Bromo-3-buten-2-ol) is a brominated unsaturated alcohol with the molecular formula C₄H₇BrO and an average molecular mass of 151.003 g/mol . Its structure features a hydroxyl group (-OH) at position 2, a bromine atom at position 3, and a double bond between carbons 3 and 4. This compound is a versatile intermediate in organic synthesis due to the reactivity imparted by the bromine atom (a good leaving group) and the conjugated double bond, enabling participation in elimination, substitution, and cycloaddition reactions .

Properties

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

3-bromobut-3-en-2-ol

InChI

InChI=1S/C4H7BrO/c1-3(5)4(2)6/h4,6H,1H2,2H3

InChI Key

UMCYSPFKWHNRET-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromobut-3-en-2-ol can be synthesized through the reaction of but-3-en-2-ol with hydrobromic acid (HBr). The reaction involves the abstraction of a proton by the oxygen atom of but-3-en-2-ol, followed by the loss of a water molecule, leading to the formation of an allyl carbocation. This carbocation is stabilized by the delocalization of electrons, resulting in a mixture of 3-bromobut-1-ene and 1-bromobut-2-ene .

Industrial Production Methods

Industrial production of 3-Bromobut-3-en-2-ol typically involves the use of large-scale reactors where but-3-en-2-ol is reacted with hydrobromic acid under controlled conditions. The reaction is monitored to ensure the optimal yield of the desired product, and the mixture is then purified to isolate 3-Bromobut-3-en-2-ol.

Chemical Reactions Analysis

Types of Reactions

3-Bromobut-3-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming but-3-en-2-ol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of but-3-en-2-one or but-3-enoic acid.

    Reduction: Formation of but-3-en-2-ol.

    Substitution: Formation of but-3-en-2-ol or but-3-en-2-amine.

Scientific Research Applications

3-Bromobut-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Reactivity and Application Comparison

Table 1: Key Properties of 3-Bromobut-3-en-2-ol and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Primary Applications
3-Bromobut-3-en-2-ol C₄H₇BrO 151.00 -OH, Br, C=C SN2 substitutions, eliminations Pharmaceutical intermediates
3-Bromo-3-buten-1-ol C₄H₇BrO 151.00 -OH, Br, C=C Allylic bromination, less conjugated Polymer chemistry
3-Fluorobut-3-en-1-ol C₄H₇FO 106.10 -OH, F, C=C Metabolic stability Drug development
Ethyl 3-bromobut-3-enoate C₆H₉BrO₂ 193.04 -COOEt, Br, C=C Electrophilic additions Specialty chemicals
2,3-Dimethylbut-3-en-1-ol C₆H₁₂O 100.16 -OH, C=C, CH₃ Hydrogenation, fragrance synthesis Flavor and fragrance industry

Research Findings

  • Synthetic Utility: 3-Bromobut-3-en-2-ol is synthesized via halogenation of butenol precursors under controlled conditions (e.g., DMF/H₂O solvent systems) . Its analogs, such as 3-Fluorobut-3-en-1-ol, require specialized fluorination reagents (e.g., Selectfluor) .
  • Biological Activity: Brominated analogs exhibit higher binding affinity to biological targets (e.g., dopamine transporters) compared to non-halogenated variants, though fluorine-substituted compounds show improved pharmacokinetics .
  • Thermodynamic Stability : The conjugated double bond in 3-Bromobut-3-en-2-ol stabilizes transition states in elimination reactions, yielding higher regioselectivity than positional isomers like 4-Bromobut-3-en-1-ol .

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